"2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine" basic properties
"2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine" basic properties
This guide serves as a technical reference for 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine , a critical 9-deazapurine scaffold used in the development of kinase inhibitors and nucleoside analogues.
Core Identity & Synthetic Utility of a 9-Deazapurine Scaffold
Executive Summary
2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine is a fused bicyclic heteroaromatic system belonging to the 9-deazapurine class. Unlike its isomer 7-deazapurine (pyrrolo[2,3-d]pyrimidine), the [3,2-d] isomer places the pyrrole nitrogen at the 5-position, altering its electronic distribution and hydrogen-bonding capabilities.
This scaffold is a "privileged structure" in medicinal chemistry, primarily serving as a template for:
-
Kinase Inhibitors: Targeting ATP-binding pockets (e.g., JAK, SYK, VEGFR) where the N5-H mimics the N9-H of purine.
-
Nucleoside Analogues: Acting as isosteres for guanosine or adenosine in antiviral research (e.g., PNP inhibitors).
-
Late-Stage Diversification: The C2-chlorine atom provides a highly selective electrophilic handle for Palladium-catalyzed cross-couplings or Nucleophilic Aromatic Substitution (
), while the C7-methyl group restricts conformation and modulates lipophilicity.
Chemical Identity & Physical Properties[1][2]
| Property | Data | Notes |
| IUPAC Name | 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Common Class | 9-Deazapurine derivative | Isostere of 2-chloropurine |
| Molecular Formula | ||
| Molecular Weight | 167.60 g/mol | |
| CAS Number | Variable based on tautomer/salt | Parent 2-Cl-5H: 1119280-66-8 |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water/non-polar solvents |
| pKa (Calc) | ~10.5 (Pyrrole NH), ~2.5 (Pyrimidine N) | N5-H is weakly acidic; N1/N3 are weakly basic |
| Tautomerism | 5H-isomer is the stable tautomer | 3H/1H tautomers are energetically unfavorable |
Structural Analysis
The molecule features a pyrimidine ring fused to a pyrrole ring.
-
N5 (Pyrrole Nitrogen): Acts as a hydrogen bond donor. Crucial for binding to the "hinge region" of kinase enzymes.
-
C2-Chlorine: The primary electrophilic site. It is less reactive than the C4-position (if chlorinated) but sufficiently reactive for
under forcing conditions or catalysis. -
C7-Methyl: Provides steric bulk, preventing metabolic oxidation at the electron-rich C7 position and increasing hydrophobic interaction within enzyme pockets.
Synthetic Routes & Manufacturing[3][6]
Accessing the [3,2-d] system is synthetically more demanding than the [2,3-d] isomer. The two primary strategies are Annulation of a Pyrrole (Method A) and Annulation of a Pyrimidine (Method B).
Method A: The 3-Aminopyrrole Route (Preferred for 7-Substituted Analogs)
This method allows early introduction of the C7-methyl group.
-
Precursor Synthesis: Start with 3-amino-4-methyl-1H-pyrrole-2-carbonitrile .
-
Cyclization: Condensation with formic acid or triethyl orthoformate closes the pyrimidine ring to yield the 4-oxo intermediate.
-
Chlorination: Treatment with
(Phosphorus oxychloride) installs the chlorine.
Method B: The Pyrimidine Cyclization Route
Starting from a functionalized pyrimidine (e.g., 2,4-dichloro-6-methyl-5-nitropyrimidine). This route is often used to generate the 2,4-dichloro analog, which is then selectively reduced or substituted.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for synthesizing the core scaffold and its subsequent functionalization.
Figure 1: Synthetic pathways to access the 2-chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine core. Note that the 2,4-dichloro variant is a common divergence point.
Reactivity Profile & Experimental Protocols
Regioselectivity of Substitution
In 2,4-dichloro-pyrrolo[3,2-d]pyrimidines, the C4-chlorine is significantly more reactive toward nucleophiles (
-
Step 1 (C4): Occurs at RT or mild heating.
-
Step 2 (C2): Requires higher temperatures (80–120°C) or Pd-catalysis.
If the target is the 2-chloro-4-unsubstituted scaffold (as requested), it is typically accessed by removing the C4-chlorine via hydrogenolysis while carefully controlling conditions to retain the C2-chlorine.
Protocol: General Nucleophilic Displacement at C2
Applicable for introducing amines at the 2-position of the 2-chloro-7-methyl scaffold.
Materials:
-
Substrate: 2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.2–2.0 eq)
-
Base: DIPEA (Diisopropylethylamine) or
(2.0 eq) -
Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Dissolution: Dissolve the substrate in n-Butanol (0.1 M concentration).
-
Addition: Add the amine and DIPEA.
-
Reaction:
-
Thermal: Heat to 100–120°C in a sealed tube for 12–24 hours.
-
Microwave: Irradiate at 140°C for 30–60 minutes (High pressure!).
-
-
Work-up: Concentrate solvent. Dilute with water. If solid precipitates, filter and wash with cold ether. If not, extract with EtOAc.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Note: The N5-pyrrole proton is acidic. If using strong bases (NaH), the N5-anion will form first, which can retard
Medicinal Chemistry Applications (SAR)
The 2-chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is a bioisostere of 2-chloropurine .
Structure-Activity Relationship (SAR) Logic
-
N5-H (Hinge Binder):
-
Forms a critical H-bond with the carbonyl oxygen of the kinase hinge region (e.g., Glu/Met residues).
-
Modification: Alkylation of N5 usually abolishes kinase potency but is useful for antiviral nucleoside mimics.
-
-
C7-Methyl (Hydrophobic Clamp):
-
Fills small hydrophobic pockets (e.g., the "gatekeeper" region).
-
Prevents rotation of the pyrrole ring if the C6 position is substituted.
-
-
C2-Position (Solvent Front/Ribose Pocket):
-
In kinase inhibitors: Substituents here (solubilizing groups like piperazines) extend towards the solvent front.
-
In nucleosides: This is the position of the exocyclic amine (guanine mimic).
-
Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The pyrrole ring is susceptible to oxidation over long periods if exposed to air and light.
-
Handling: Use a fume hood. Avoid contact with strong oxidizing agents.
References
-
Synthesis of 9-Deazapurines: Otmar, M., et al. (2004).[1][2] "Synthesis and antiproliferative activity of 2,6-diamino-9-benzyl-9-deazapurine and related compounds." Bioorganic & Medicinal Chemistry, 12(12), 3187-3195.[1][2] Link
-
Pyrrolo[3,2-d]pyrimidine Scaffold Review: Furneaux, R. H., & Tyler, P. C. (1999). "Synthesis of transition state analogue inhibitors for purine nucleoside phosphorylase." Journal of Organic Chemistry. Link
-
Kinase Inhibitor Design: Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics.[3] Link
-
Chemical Properties & CAS Data: PubChem Compound Summary for CID 45789986 (2-Chloro-5H-pyrrolo[3,2-d]pyrimidine). Link
-
Synthetic Methodology (Aminopyrrole route): Salaheldin, A. M., et al. (2008). "3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives." Arkivoc. Link
Sources
- 1. Synthesis and antiproliferative activity of 2,6-diamino-9-benzyl-9-deazapurine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
